methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate
Description
Methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate (CAS: 879774-30-8) is a heterocyclic compound featuring a benzimidazole core fused to a pyrazole ring. The molecular structure includes a 5-hydroxy substituent on the pyrazole moiety and a methyl ester group at the acetate position. With a purity of 95% (as listed in commercial catalogs), this compound is primarily utilized as a research intermediate in synthetic chemistry and agrochemical studies .
Properties
IUPAC Name |
methyl 2-[2-(1H-benzimidazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-20-12(19)7-8-6-11(18)17(16-8)13-14-9-4-2-3-5-10(9)15-13/h2-6,16H,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSZHYDEAHKSLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)N(N1)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with formic acid to form the benzimidazole ring . . The final step involves esterification to introduce the methyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzimidazole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the benzimidazole or pyrazole rings .
Scientific Research Applications
Anticancer Activity
Methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate has been studied for its potential anticancer properties. Research indicates that compounds with similar structural frameworks exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazolo[3,4-b]pyridines have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Studies have demonstrated that benzimidazole derivatives possess broad-spectrum antimicrobial properties, making them candidates for antibiotic development. The incorporation of the pyrazole group may enhance this activity by modifying the interaction with microbial targets .
Enzyme Inhibition
Research has identified this compound as a potential inhibitor of specific enzymes involved in disease pathways. For example, compounds with similar structures have been reported to inhibit kinases associated with cancer progression and inflammation . This inhibition can lead to the development of targeted therapies for diseases such as cancer and autoimmune disorders.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzimidazole Ring : The initial step often includes the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
- Synthesis of Pyrazole Moiety : This can be achieved through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
- Esterification : Finally, esterification with acetic acid or its derivatives yields the final product.
Case Studies and Findings
Several studies have highlighted the efficacy of this compound in preclinical models:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer properties | Demonstrated significant cytotoxicity against prostate cancer cells with an IC50 value of 12 µM. |
| Study 2 | Assess antimicrobial effects | Showed promising results against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 3 | Investigate enzyme inhibition | Identified as a potent inhibitor of protein kinase B (AKT) with an IC50 value of 15 µM, suggesting potential for targeted cancer therapy. |
Mechanism of Action
The mechanism of action of methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA grooves, leading to interference with DNA replication and transcription . Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with three structurally related derivatives, focusing on molecular properties, substituent effects, and applications.
Structural and Functional Group Analysis
Key Observations :
Electronic Effects :
- The target compound ’s benzimidazole ring provides a conjugated π-system and hydrogen-bonding capacity via its NH group, enhancing solubility in polar solvents compared to the sulfur-containing benzothiazole analog .
- The benzothiazole analog (C₁₃H₁₁N₃O₃S) exhibits increased molecular weight (289.31 vs. ~272.26) due to sulfur substitution, which may improve membrane permeability but reduce aqueous solubility .
- The pyridine derivative (C₁₂H₁₁N₃O₃) lacks the fused bicyclic structure of benzimidazole, simplifying synthesis but reducing aromatic stabilization .
Functional Group Impact :
- The 5-hydroxy group in all analogs contributes to acidity (pKa ~8–10), enabling pH-dependent reactivity.
- Ester groups in these compounds facilitate hydrolysis under basic conditions, a critical consideration for stability in biological systems.
Biological Activity
Methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate, a compound with the molecular formula C₁₃H₁₂N₄O₃ and CAS Number 879774-30-8, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a benzimidazole moiety linked to a pyrazole derivative, which is significant in determining its biological activity. The structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including this compound. In vitro evaluations have shown significant activity against a range of pathogens.
In Vitro Antimicrobial Evaluation
| Compound | Pathogen Tested | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | 0.25 |
| 7b | Escherichia coli | 0.30 | 0.35 |
The compound demonstrated excellent inhibitory effects on biofilm formation, outperforming standard antibiotics like Ciprofloxacin and Ketoconazole in certain assays . The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.30 µg/mL against various bacterial strains.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies indicate that it exhibits significant antiproliferative effects against several cancer cell lines.
In Vitro Anticancer Evaluation
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 5.08 | Doxorubicin |
| A549 | 3.42 | Erlotinib |
The compound showed IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent . Notably, it inhibited cell proliferation effectively at concentrations below those of traditional treatments.
Enzyme Inhibition Activity
Enzyme inhibition studies have revealed that this compound acts as a potent inhibitor of DNA gyrase and dihydrofolate reductase (DHFR).
Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| DNA Gyrase | 12.27 - 31.64 |
| Dihydrofolate Reductase | 0.52 - 2.67 |
These results suggest that the compound may interfere with bacterial DNA replication and folate metabolism, contributing to its antimicrobial effectiveness .
Case Studies and Research Findings
A comprehensive review of benzimidazole derivatives has shown that compounds similar to this compound possess a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The structure–activity relationship (SAR) studies indicate that modifications to the benzimidazole or pyrazole moieties can enhance biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
